1-methyl-8-(piperidin-1-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-2(4H)-one
Description
This compound belongs to the pyrrolo[3,2,1-ij]quinolinone family, a scaffold extensively studied for its anticoagulant properties. The molecule features a piperidin-1-ylsulfonyl group at the 8-position and a methyl group at the 1-position (Figure 1). These modifications aim to enhance interactions with coagulation factors Xa (FXa) and XIa (FXIa), critical targets for thrombotic disorder therapies .
Properties
IUPAC Name |
3-methyl-6-piperidin-1-ylsulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-12-15-11-14(23(21,22)18-7-3-2-4-8-18)10-13-6-5-9-19(16(13)15)17(12)20/h10-12H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXZHQCFSPCKBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID51090104 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
1-Methyl-8-(piperidin-1-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-2(4H)-one is a compound that has garnered attention in recent years due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₅H₁₈N₄O₂S
- Molecular Weight : 306.39 g/mol
- CAS Number : [Not specified in sources]
Biological Activity Overview
The compound exhibits a range of biological activities, notably in the fields of antileishmanial and anticoagulant properties.
Antileishmanial Activity
Research has indicated that derivatives of pyrrolo[3,4-b]quinolin-1-one exhibit significant antileishmanial activity. For instance, a related compound demonstrated in vitro inhibition of amastigotes with an IC50 value of 8.36 μM and a selectivity index (SI) of 7.79 . In vivo studies showed that this compound could reduce parasite burden in infected Balb/c mice by over 60% at a dosage of 12.5 mg/kg .
Anticoagulant Activity
Recent studies have explored the anticoagulant potential of compounds related to 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-one. These compounds demonstrated significant inhibition of coagulation factors Xa and XIa with promising IC50 values. The dual inhibitory mechanism suggests potential therapeutic applications in managing blood coagulation disorders .
The biological activities of this compound may be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound likely inhibits key enzymes involved in parasite survival and proliferation.
- Receptor Interaction : It may act on receptors associated with blood coagulation pathways, modulating their activity.
- Cellular Uptake : The piperidine moiety may enhance cellular uptake and bioavailability.
Case Studies and Research Findings
Several studies have evaluated the efficacy and safety profiles of related compounds:
Scientific Research Applications
Anticoagulant Activity
Recent studies have indicated that derivatives of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one exhibit promising dual inhibitory effects on blood coagulation factors Xa and XIa. This suggests potential applications in the development of new anticoagulant drugs. The modifications to the structure, including the piperidinyl sulfonyl group, enhance the binding affinity and specificity towards these targets .
Antiviral Properties
Research has shown that compounds within the same class as 1-methyl-8-(piperidin-1-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-2(4H)-one demonstrate antiviral efficacy against respiratory pathogens. This opens avenues for exploring its use in treating viral infections, particularly in the context of emerging respiratory viruses .
Anti-inflammatory Effects
The compound's structural characteristics allow it to interact with various biological pathways involved in inflammation. Studies have highlighted its potential as an anti-inflammatory agent by inhibiting specific enzymes associated with inflammatory responses. This application is particularly relevant in treating chronic inflammatory diseases and conditions such as arthritis .
Case Studies
Comparison with Similar Compounds
Structural Modifications and Activity Trends
The anticoagulant activity of pyrrolo[3,2,1-ij]quinolinone derivatives is highly dependent on substituent type and position. Below is a comparative analysis of key analogs:
Table 1: Structural and Activity Comparison of Selected Pyrrolo[3,2,1-ij]quinolinone Derivatives
Key Observations:
Positional Effects : Substitutions at C6, C8, and C9 significantly influence selectivity and potency. For example:
- 8-Position : The target compound’s piperidin-1-ylsulfonyl group may improve binding via hydrogen bonding or hydrophobic interactions, similar to ethoxy/fluoro groups in other derivatives .
- 6-Position : Bulky groups (e.g., phenyl) enhance FXIa selectivity by sterically hindering FXa binding .
Dual Inhibition Potential: Hybrid derivatives combining dihydroquinoline, pyrrolidinone, and rhodanine moieties (as in the target compound) are designed for dual FXa/FXIa inhibition, leveraging synergistic pharmacophores .
Synthetic Complexity : Introducing sulfonyl groups (as in the target compound) requires specialized reagents (e.g., sulfonating agents) compared to simpler substituents like acetyl or ethoxy .
Mechanistic and Pharmacokinetic Insights
- Binding Interactions: Molecular docking studies suggest that the pyrrolo[3,2,1-ij]quinolinone core binds to the S1/S4 pockets of FXa and FXIa. The piperidin-1-ylsulfonyl group may occupy the S4 pocket, mimicking natural substrate interactions .
- Selectivity : Derivatives with smaller substituents (e.g., methyl, ethoxy) show broader inhibition, while bulkier groups (e.g., phenyl) confer FXIa selectivity .
- Metabolic Stability : Sulfonamide-containing derivatives (like the target compound) may exhibit improved metabolic stability over ester- or acetyl-substituted analogs due to reduced susceptibility to esterases .
Limitations and Challenges
- Synthetic Hurdles : Sulfonylation reactions often require anhydrous conditions and careful purification, increasing production costs .
Q & A
Q. Key parameters affecting yield :
- Temperature : Reactions like acylation or sulfonylation require precise temperature control (e.g., reflux in xylene at 138–144°C for 25–30 hours) .
- Catalysts : Sodium triacetoxyborohydride for reductive amination steps improves efficiency (yields >80%) .
- Solvent choice : Anhydrous conditions (e.g., DMF or dichloromethane) minimize hydrolysis of sulfonyl intermediates .
How can researchers confirm the structural integrity of this compound, particularly the sulfonyl-piperidine substitution and the pyrroloquinolinone core?
Basic Research Question
Structural validation employs:
Spectroscopic techniques :
- NMR : and NMR identify methyl, sulfonyl, and piperidine signals. For example, the methyl group at N-1 appears as a singlet (~δ 3.0–3.5 ppm), while sulfonyl resonances occur at δ 3.7–4.2 ppm (piperidine protons) .
- IR : Sulfonyl S=O stretches at ~1150–1350 cm confirm substitution .
Mass spectrometry : Molecular ion peaks (e.g., via GC-MS) validate the molecular weight, though intensity may vary (0.5–8% abundance) .
X-ray crystallography : Definitive confirmation of the fused pyrroloquinolinone core and sulfonamide geometry (e.g., bond angles and torsion analysis) .
What strategies are effective in optimizing regioselectivity during the sulfonylation step when synthesizing this compound?
Advanced Research Question
Regioselectivity challenges arise due to competing nucleophilic sites on the quinolinone core. Strategies include:
Protecting groups : Temporarily block reactive positions (e.g., hydroxyl or amine groups) before sulfonylation .
Catalytic control : Use Lewis acids like ZrOCl·8HO to direct sulfonyl groups to the C-8 position .
Solvent effects : Polar aprotic solvents (e.g., DMF) enhance sulfonyl chloride reactivity at electron-deficient aromatic positions .
Temperature modulation : Lower temperatures (~0–5°C) slow competing side reactions, improving selectivity .
How should discrepancies in reported spectral data (e.g., NMR shifts) for this compound be investigated and resolved?
Advanced Research Question
Discrepancies may stem from tautomerism, impurities, or solvent effects. Resolution steps:
Reproducibility checks : Replicate synthesis and analysis under identical conditions .
Advanced NMR techniques : Use 2D NMR (e.g., COSY, HSQC) to assign ambiguous peaks and detect tautomeric forms .
Cross-validation : Compare with high-purity reference standards (e.g., NIST data for pyrroloquinolinone derivatives) .
Chromatographic purity : HPLC or GC-MS identifies co-eluting impurities affecting spectral profiles .
What are the primary degradation pathways of this compound under various storage conditions, and how can stability be enhanced?
Advanced Research Question
Degradation pathways include:
Hydrolysis : The sulfonamide bond is susceptible to moisture, forming sulfonic acid and piperidine byproducts .
Oxidation : The pyrroloquinolinone core may degrade under light or oxygen, producing quinone derivatives .
Q. Stabilization methods :
- Storage : Anhydrous conditions (desiccants), inert gas atmospheres (N), and amber glassware to block UV light .
- Lyophilization : For long-term storage, lyophilize the compound and store at -20°C .
What computational methods are employed to model the compound's interactions with biological targets, and how do they correlate with experimental bioactivity data?
Advanced Research Question
Molecular docking : Predict binding affinities to targets like enzymes or receptors (e.g., phosphodiesterases) using software like AutoDock .
MD simulations : Assess stability of ligand-target complexes over nanosecond timescales to identify key interactions (e.g., hydrogen bonds with sulfonyl oxygen) .
QSAR modeling : Relate structural features (e.g., sulfonamide geometry) to bioactivity data from enzyme inhibition assays .
Validation : Correlate computational binding scores with IC values from in vitro assays. For example, a docking score of -9.5 kcal/mol may align with sub-micromolar activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
